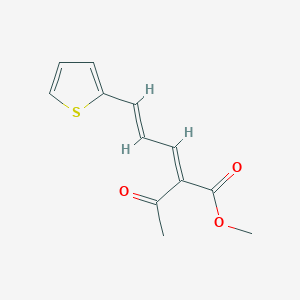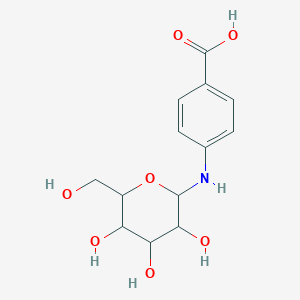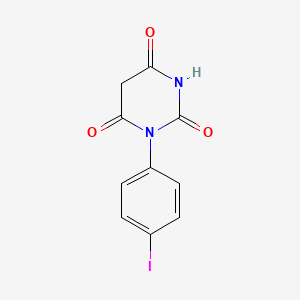
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a vital role in regulating lipid and glucose metabolism. In recent years, GW501516 has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and improve physical performance.
Mechanism of Action
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide exerts its effects by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and enhanced endurance.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has been shown to improve endurance and physical performance in animal models and human studies. It has also been shown to reduce inflammation, improve insulin sensitivity, and lower triglyceride levels. Additionally, 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for use in lab experiments, including its potent and selective activation of PPARδ, its ability to improve energy metabolism and endurance, and its potential therapeutic applications in treating metabolic and cardiovascular diseases. However, there are also limitations to its use, including potential off-target effects and concerns over its safety and potential for abuse.
Future Directions
Future research on 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide should focus on further elucidating its molecular mechanism of action, exploring its potential therapeutic applications in treating metabolic and cardiovascular diseases, and investigating its safety and potential for abuse. Additionally, research should be conducted to identify potential off-target effects and to develop more selective and potent PPARδ agonists.
Synthesis Methods
The synthesis of 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide involves several steps, including the condensation of 4-methoxyphenol with 2-nitrobenzaldehyde to form 4-(4-methoxyphenoxy)-2-nitrobenzaldehyde. This intermediate is then reduced to 4-(4-methoxyphenoxy)-2-aminobenzaldehyde, which is subsequently reacted with butyric anhydride to produce 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide.
Scientific Research Applications
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in treating cancer, neurodegenerative diseases, and muscle wasting disorders.
properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-13-8-10-14(11-9-13)24-12-4-7-17(20)18-15-5-2-3-6-16(15)19(21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWQDHZVKICMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)


![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)

![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)

![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)
![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)